2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide
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Overview
Description
2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide is a multifunctional compound with the molecular formula C15H33NO9Si and a molecular weight of 399.5093 g/mol . This compound is known for its unique structure, which combines a pentahydroxyhexanamide backbone with a triethoxysilylpropyl group. It is commonly used in organic synthesis and materials science due to its versatile chemical properties .
Preparation Methods
The synthesis of 2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide involves several steps. One common method is the reaction of 3-triethoxysilylpropylamine with gluconolactone under alkaline conditions . The reaction typically proceeds as follows:
- Dissolve gluconolactone in a suitable solvent such as methanol or ethanol.
- Add 3-triethoxysilylpropylamine to the solution.
- Adjust the pH to alkaline conditions using a base such as sodium hydroxide.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or chromatography.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can hydrolyze to form silanol groups, which can then condense with other silanol groups or hydroxyl-containing surfaces, creating a stable siloxane network . This property makes it effective in modifying surfaces and enhancing material properties.
Comparison with Similar Compounds
Similar compounds to 2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide include:
N-(3-triethoxysilylpropyl)gluconamide: Similar structure but with different functional groups.
N-(3-triethoxysilylpropyl)glucosamide: Another related compound with a similar backbone but different substituents.
The uniqueness of this compound lies in its combination of multiple hydroxyl groups and a triethoxysilylpropyl group, providing a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C15H33NO9Si |
---|---|
Molecular Weight |
399.51 g/mol |
IUPAC Name |
2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide |
InChI |
InChI=1S/C15H33NO9Si/c1-4-23-26(24-5-2,25-6-3)9-7-8-16-15(22)14(21)13(20)12(19)11(18)10-17/h11-14,17-21H,4-10H2,1-3H3,(H,16,22) |
InChI Key |
RGFDUEXNZLUZGH-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)C(C(C(C(CO)O)O)O)O)(OCC)OCC |
Origin of Product |
United States |
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